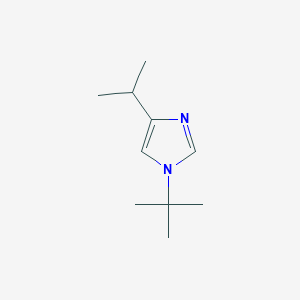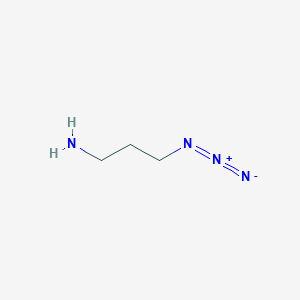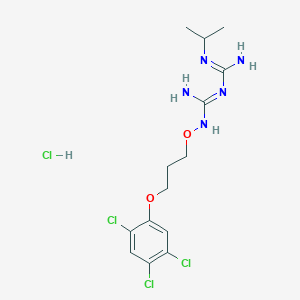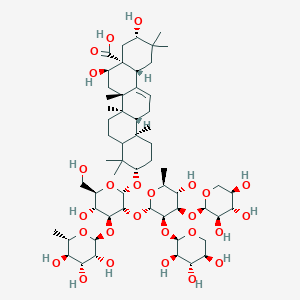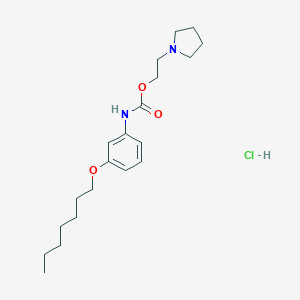
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound was first synthesized in 2009 and has since been studied extensively for its effects on various biochemical and physiological processes.
Wirkmechanismus
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride acts as a selective inhibitor of the reuptake of serotonin and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. As a result, the levels of these neurotransmitters in the synaptic cleft are increased, leading to a greater activation of postsynaptic receptors and an overall increase in neurotransmitter activity.
Biochemische Und Physiologische Effekte
The increased activity of serotonin and norepinephrine in the brain has been shown to have a number of biochemical and physiological effects. These include an improvement in mood, a reduction in anxiety and stress, and an increase in cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride for lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other compounds that target multiple neurotransmitter systems. However, one limitation is that it may not be effective for all types of anxiety and depression, as different individuals may have different underlying causes for their symptoms.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride. One area of interest is its potential as a treatment for other medical conditions, such as chronic pain and addiction. Another potential direction is the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to improved therapeutic outcomes and fewer side effects. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride involves the reaction of 3-(heptyloxy)phenyl isocyanate with pyrrolidine in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride has been found to have potential therapeutic uses in the treatment of various medical conditions. One of the most significant areas of research has been its potential as a treatment for anxiety and depression. Studies have shown that the compound acts as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Eigenschaften
CAS-Nummer |
152676-49-8 |
|---|---|
Produktname |
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride |
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22;/h9-11,17H,2-8,12-16H2,1H3,(H,21,23);1H |
InChI-Schlüssel |
RPZHINSXSBLGBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
Kanonische SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
Andere CAS-Nummern |
152676-49-8 |
Synonyme |
(3-(heptyloxy)phenyl)carbamic acid 2-(1-pyrrolidinyl)ethyl ester 3-heptyloxyphenylcarbamic acid pyrrolidinoethyl ester drug XX Z drug XX Z hydrochloride pyrrolidinoethyl 3-heptyloxyphenylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



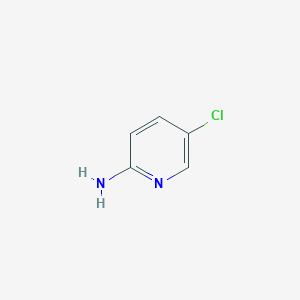
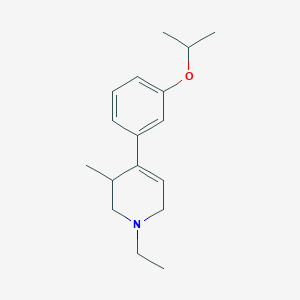
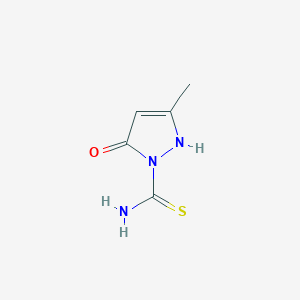
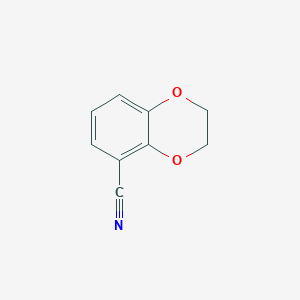
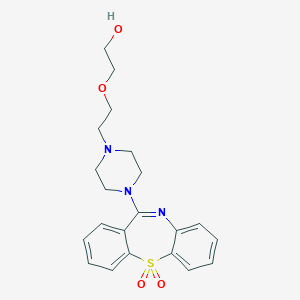
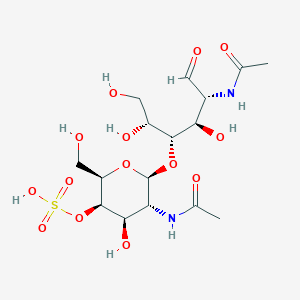
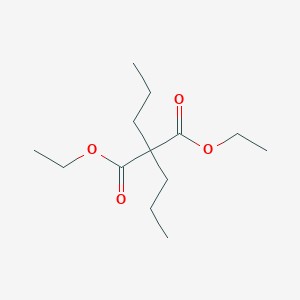
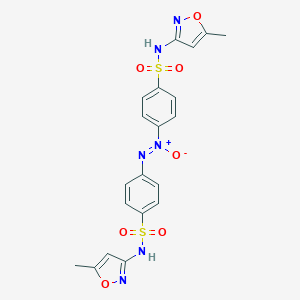
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
